molecular formula C18H26N6O B2585913 4-Cyclobutyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine CAS No. 2380166-42-5

4-Cyclobutyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B2585913
CAS No.: 2380166-42-5
M. Wt: 342.447
InChI Key: BQYFOVQRFDIWKW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a pyrimidine ring, and an oxadiazole ring. Piperazine rings are often found in pharmaceuticals and can modulate the pharmacokinetic properties of a drug substance . Pyrimidine rings are also common in biological compounds and have been associated with antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are typically used to analyze the structure of similar compounds .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, some compounds with a piperazine ring have been found to exhibit neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name

5-[[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-13(2)18-21-17(25-22-18)11-23-6-8-24(9-7-23)16-10-15(19-12-20-16)14-4-3-5-14/h10,12-14H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYFOVQRFDIWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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